molecular formula C18H20N2O5S B2425405 Methyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate CAS No. 2097867-49-5

Methyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate

Cat. No.: B2425405
CAS No.: 2097867-49-5
M. Wt: 376.43
InChI Key: FRGUKOXNTQYXQG-UHFFFAOYSA-N
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Description

Methyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a methoxybenzoate moiety with a sulfamoyl group linked to a cyclopropyl-substituted pyridine ring. Its intricate molecular architecture makes it a subject of interest in various fields, including medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step often involves the synthesis of 6-cyclopropylpyridine. This can be achieved through cyclization reactions starting from appropriate precursors such as cyclopropylamines and pyridine derivatives.

    Sulfamoylation: The next step is the introduction of the sulfamoyl group. This is usually done by reacting the pyridine intermediate with a sulfamoyl chloride in the presence of a base like triethylamine.

    Coupling with Methoxybenzoate: The final step involves coupling the sulfamoyl-pyridine intermediate with methyl 4-methoxybenzoate. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to modify the sulfamoyl group or the aromatic rings. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings. Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfamoyl groups.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate exerts its effects often involves interaction with biological targets such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to act as an inhibitor. This interaction can block the active site of the enzyme, preventing it from catalyzing its natural reaction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(6-phenylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Ethyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 3-[(6-cyclopropylpyridin-3-yl)methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-8-6-14(18(21)25-2)9-17(16)26(22,23)20-11-12-3-7-15(19-10-12)13-4-5-13/h3,6-10,13,20H,4-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGUKOXNTQYXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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